5-methyl-6H-thieno[2,3-b]pyrrole
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Overview
Description
5-methyl-6H-thieno[2,3-b]pyrrole is an organic compound with the molecular formula C7H7NS. It is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure.
Preparation Methods
The synthesis of 5-methyl-6H-thieno[2,3-b]pyrrole can be achieved through several methods. One common synthetic route involves the Gewald reaction, which is a one-pot procedure that condenses ketones with active nitriles such as cyanoacetic esters and sulfur in the presence of an aliphatic amine like morpholine . Another method is the Thorpe-Ziegler cyclization, where a nitrile undergoes ring closure by intramolecular addition of a deprotonated methylene group onto the cyano group, followed by a 1,3-H shift . These methods provide efficient ways to produce this compound in good yield and high quality.
Chemical Reactions Analysis
5-methyl-6H-thieno[2,3-b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-methyl-6H-thieno[2,3-b]pyrrole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been incorporated into bioisosteric analogs of serotonin agonists and utilized in the physico-chemical profiling of modified peptides . In medicine, derivatives of this compound have shown potential as inhibitors of various enzymes and receptors, making it a valuable compound for drug discovery and development . Additionally, it has applications in the industry as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-methyl-6H-thieno[2,3-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as glycogen phosphorylase and cyclooxygenase, thereby affecting metabolic and inflammatory pathways . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
5-methyl-6H-thieno[2,3-b]pyrrole can be compared with other similar compounds such as thieno[2,3-b]pyrrole-2-carboxylic acid and thieno[2,3-b]pyrrole-4-carboxylic acid . These compounds share a similar core structure but differ in their functional groups and substitution patterns. The uniqueness of this compound lies in its specific methyl substitution, which can influence its chemical reactivity and biological activity. Other similar compounds include thieno[3,2-b]pyrrole derivatives, which also exhibit a range of biological activities and are used in medicinal chemistry .
Properties
Molecular Formula |
C7H7NS |
---|---|
Molecular Weight |
137.20 g/mol |
IUPAC Name |
5-methyl-6H-thieno[2,3-b]pyrrole |
InChI |
InChI=1S/C7H7NS/c1-5-4-6-2-3-9-7(6)8-5/h2-4,8H,1H3 |
InChI Key |
HBIGGKYQZGKYCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)SC=C2 |
Origin of Product |
United States |
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